1-Boc-3-Methanesulfonyloxyazetidine
Overview
Description
Mechanism of Action
1-Boc-3-Methanesulfonyloxyazetidine, also known as tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate, is a chemical compound with the molecular formula C9H17NO5S . This compound is used in the field of organic synthesis, serving as a building block in the creation of a variety of complex molecules . .
Target of Action
It’s known that this compound is used as a reagent in organic synthesis, implying that its targets are likely other organic molecules in the reactions where it is used .
Mode of Action
The mode of action of this compound involves its interaction with other molecules in a chemical reaction. The specifics of these interactions would depend on the particular reaction in which it is used .
Biochemical Pathways
As a reagent used in organic synthesis, this compound is involved in various biochemical pathways, depending on the specific reactions it is used in. For example, it has been mentioned in the context of Suzuki–Miyaura coupling, a type of cross-coupling reaction .
Result of Action
The result of the action of this compound is the formation of new organic compounds. The specifics of these compounds would depend on the particular reactions in which it is used .
Biochemical Analysis
Cellular Effects
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 1-Boc-3-Methanesulfonyloxyazetidine in animal models have not been extensively studied. Therefore, information about threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
1-Boc-3-Methanesulfonyloxyazetidine can be synthesized through several methods. One common synthetic route involves the reaction of N-Boc-3-hydroxyazetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like methylene chloride at low temperatures . Another method involves the use of potassium iodide in N,N-dimethylformamide at elevated temperatures .
Chemical Reactions Analysis
1-Boc-3-Methanesulfonyloxyazetidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Common Reagents and Conditions: Reagents such as potassium iodide and bases like triethylamine are commonly used in reactions involving this compound.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-Methanesulfonyloxyazetidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
1-Boc-3-Methanesulfonyloxyazetidine can be compared with other similar compounds such as:
N-Boc-3-hydroxyazetidine: This compound is a precursor in the synthesis of this compound.
tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate: Another similar compound with comparable reactivity and applications
This compound stands out due to its specific reactivity and the presence of the methanesulfonyloxy group, which makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-methylsulfonyloxyazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5S/c1-9(2,3)14-8(11)10-5-7(6-10)15-16(4,12)13/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBDTKYKFFIAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444444 | |
Record name | tert-Butyl 3-[(methanesulfonyl)oxy]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141699-58-3 | |
Record name | tert-Butyl 3-[(methanesulfonyl)oxy]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 141699-58-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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